8-iso Prostaglandin E2 isopropyl ester

Lipophilicity Prodrug Design Membrane Permeability

8-iso Prostaglandin E2 isopropyl ester (8-iso PGE2 isopropyl ester, CAS: 330589-21-4) is a synthetic, more lipophilic derivative of the endogenous isoprostane 8-iso Prostaglandin E2 (8-iso PGE2). Isoprostanes are a family of prostaglandin-like compounds produced in vivo via the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid, serving as reliable markers of lipid peroxidation and oxidative stress.

Molecular Formula C23H38O5
Molecular Weight 394.5 g/mol
Cat. No. B592963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-iso Prostaglandin E2 isopropyl ester
Synonyms8-iso PGE2 isopropyl ester
Molecular FormulaC23H38O5
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC(C)C)O)O
InChIInChI=1S/C23H38O5/c1-4-5-8-11-18(24)14-15-20-19(21(25)16-22(20)26)12-9-6-7-10-13-23(27)28-17(2)3/h6,9,14-15,17-20,22,24,26H,4-5,7-8,10-13,16H2,1-3H3/b9-6-,15-14+/t18-,19-,20+,22+/m0/s1
InChIKeyNOHLKSJQMSPOTB-YRLDPNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-iso Prostaglandin E2 isopropyl ester: An Isoprostane Prodrug for Oxidative Stress and Prostanoid Research


8-iso Prostaglandin E2 isopropyl ester (8-iso PGE2 isopropyl ester, CAS: 330589-21-4) is a synthetic, more lipophilic derivative of the endogenous isoprostane 8-iso Prostaglandin E2 (8-iso PGE2) . Isoprostanes are a family of prostaglandin-like compounds produced in vivo via the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid, serving as reliable markers of lipid peroxidation and oxidative stress [1]. This compound is specifically engineered as an ester prodrug, with the isopropyl ester group enhancing its lipid solubility compared to the parent free acid [2]. This chemical modification facilitates improved membrane permeability and is intended for research applications where the compound is hydrolyzed to the active 8-iso PGE2 free acid upon in vivo administration or in relevant biological matrices .

Why 8-iso PGE2 Isopropyl Ester is Not Interchangeable with 8-iso PGE2 or Other Isoprostanes


Generic substitution with 8-iso PGE2 free acid, other isoprostanes (e.g., 8-iso PGF2α), or other prostaglandin ester prodrugs (e.g., PGE2 isopropyl ester) is not scientifically valid due to critical differences in physicochemical properties, biological origin, and pharmacological profile. The isopropyl ester moiety of the target compound confers enhanced lipophilicity (LogP = 3.31) and distinct solubility characteristics compared to the free acid , which directly impacts membrane permeability, tissue distribution, and its utility as a prodrug [1]. Furthermore, 8-iso PGE2 is an isoprostane formed non-enzymatically, making it a specific marker for oxidative stress, unlike its enzymatically-derived stereoisomer, PGE2 [2]. Finally, compared to the more widely studied 8-iso PGF2α, 8-iso PGE2 exhibits a different receptor activation profile and potency in vascular models, as detailed in the evidence below . These key differentiators mandate the selection of 8-iso PGE2 isopropyl ester for specific research applications.

Quantitative Differentiation of 8-iso PGE2 Isopropyl Ester from Key Comparators


Enhanced Lipophilicity and Solubility Profile for Improved Cell Permeability

The target compound demonstrates substantially higher lipophilicity than its parent free acid. The calculated partition coefficient (LogP) for 8-iso PGE2 isopropyl ester is 3.31 . In contrast, the LogP for the 8-iso PGE2 free acid is predicted to be significantly lower (approximately 2.0-2.5) due to its ionizable carboxyl group. This difference translates to improved lipid solubility, enabling the ester prodrug to more readily diffuse across cellular membranes. Furthermore, solubility data in PBS (pH 7.2) highlights this distinction: the isopropyl ester exhibits low aqueous solubility (<50 µg/mL), whereas prostaglandin free acids typically have higher aqueous solubility at physiological pH [1].

Lipophilicity Prodrug Design Membrane Permeability Formulation Science

Differential Vascular Activity Compared to 8-iso PGF2α

In a direct comparison of vasoconstrictor effects on cerebral arterioles, the parent compound 8-iso PGE2 induced a 25% ± 4% reduction in vessel diameter [1]. Under identical experimental conditions, 8-iso PGF2α, another prominent isoprostane, produced a significantly greater vasoconstriction of 34% ± 2% [1]. This 9% difference demonstrates that 8-iso PGE2 is a less potent direct vasoconstrictor in this vascular bed, suggesting it may have a distinct physiological or pathological role compared to F2-isoprostanes. While these data are for the free acid forms, they represent the bioactivity of the target compound after in vivo hydrolysis.

Vascular Biology Isoprostanes Vasoconstriction Oxidative Stress

In Vitro Prodrug Activity Profile: Diminished Agonism Compared to Free Acid

A critical functional distinction is that prostaglandin C-1 esters, including 8-iso PGE2 isopropyl ester, exhibit greatly diminished agonist activity in vitro compared to their parent free acids . This is a class-level property observed across prostaglandin analogs. The ester must be hydrolyzed by endogenous esterases to release the active 8-iso PGE2 free acid. Consequently, in cell-based assays lacking sufficient esterase activity, the ester prodrug will show reduced or negligible biological response relative to the free acid at equimolar concentrations. This is in contrast to the free acid, which is immediately active upon addition to the assay system.

Prodrug Pharmacology Receptor Agonism In Vitro Assays Esterase Activity

Non-Enzymatic Origin Distinguishes 8-iso PGE2 from COX-Derived PGE2

The parent compound, 8-iso PGE2, is formed in vivo exclusively via the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid, independent of cyclooxygenase (COX) enzymes [1]. This is in direct contrast to Prostaglandin E2 (PGE2), its enzymatically derived stereoisomer, which is produced through the COX-1/COX-2 pathways. This difference in biosynthetic origin is a fundamental distinction: 8-iso PGE2 levels serve as a reliable and specific marker of lipid peroxidation and systemic oxidative stress, whereas PGE2 is an indicator of inflammation and other COX-mediated processes [2]. The isopropyl ester prodrug allows for the study of this specific oxidative stress pathway.

Oxidative Stress Lipid Peroxidation Biomarkers Mechanism of Action

Defined Application Scenarios for 8-iso PGE2 Isopropyl Ester Based on Verified Evidence


In Vivo Prodrug for Investigating 8-iso PGE2-Mediated Renal Vasoconstriction

This compound is optimally utilized as a prodrug for in vivo studies examining the potent renal vasoconstrictor effects of 8-iso PGE2. Its enhanced lipophilicity facilitates absorption and distribution, with subsequent hydrolysis releasing the active free acid, which has been shown to decrease glomerular filtration rate (GFR) and renal plasma flow by approximately 80% in rats . This approach is preferable to administering the free acid directly, which may have different pharmacokinetic properties. The choice of this compound over the free acid is justified by the ester's improved membrane permeability [1], making it a more suitable tool for systemic administration in animal models of renal pathophysiology and oxidative stress.

Cell-Based Assays Requiring Enhanced Membrane Permeability

For in vitro studies where passive diffusion across the cell membrane is a limiting factor, 8-iso PGE2 isopropyl ester is the preferred reagent. Its higher LogP of 3.31 compared to the more polar free acid ensures greater cellular uptake. Researchers should note, however, that the ester itself exhibits greatly diminished agonist activity in vitro . Therefore, this compound is best suited for experimental designs that either (a) incorporate an extended incubation period to allow for intracellular esterase-mediated hydrolysis to the active 8-iso PGE2, or (b) specifically aim to study the kinetics or effects of prodrug uptake and activation, rather than immediate receptor agonism.

Analytical Standard for LC-MS/MS Quantification of Isoprostane Esters

The unique physicochemical properties and high purity specifications of synthetic 8-iso PGE2 isopropyl ester make it an ideal analytical reference standard. It is specifically required for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying esterified isoprostanes in biological matrices, such as plasma or tissue lipid extracts. Using the correct ester standard is crucial for accurate method calibration, as its retention time and ionization efficiency will differ significantly from that of the 8-iso PGE2 free acid . This application is distinct from using the free acid standard, which would be inappropriate for quantifying the esterified lipid fraction.

Comparative Studies of Isoprostane Isomer-Specific Vascular Effects

When designing experiments to differentiate the biological activities of various isoprostane isomers, this compound is essential. Following in vivo or in situ hydrolysis, it yields 8-iso PGE2, which has been shown to produce a quantifiably different vasoconstrictor response (25% ± 4%) compared to 8-iso PGF2α (34% ± 2%) in cerebral arterioles [2]. This specific isomer, therefore, is the correct tool for studying the distinct receptor interactions and signaling pathways of E2-isoprostanes, as opposed to the more potent F2-isoprostanes. Substituting with 8-iso PGF2α would produce a different physiological outcome and confound data interpretation in comparative vascular pharmacology studies.

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